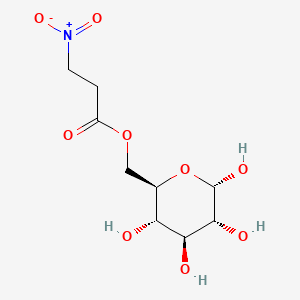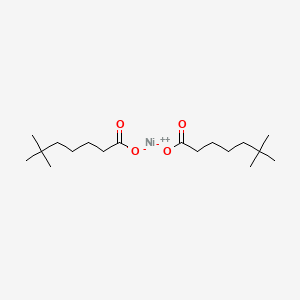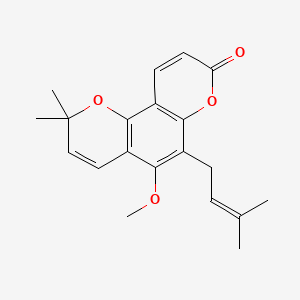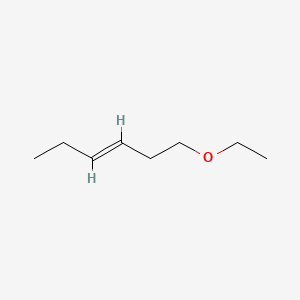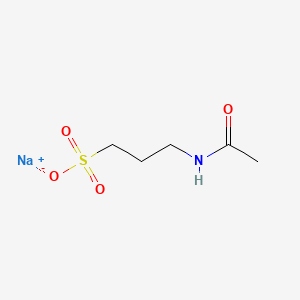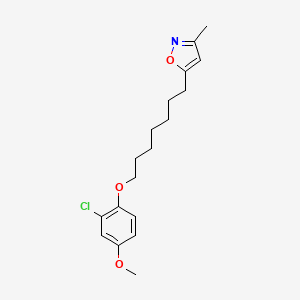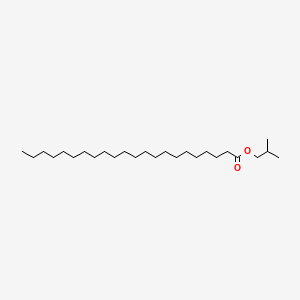
Isobutyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl docosanoate, also known as docosanoic acid, isobutyl ester, is an organic compound with the molecular formula C26H52O2. It is an ester derived from docosanoic acid (behenic acid) and isobutanol. This compound is known for its applications in various fields, including cosmetics, lubricants, and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl docosanoate can be synthesized through the esterification reaction between docosanoic acid and isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where docosanoic acid and isobutanol are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isobutyl docosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into docosanoic acid and isobutanol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the isobutyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Docosanoic acid and isobutanol
Transesterification: New ester and isobutanol
Scientific Research Applications
Isobutyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a reactant in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products, such as moisturizers and conditioners, due to its emollient properties.
Mechanism of Action
The mechanism of action of isobutyl docosanoate in biological systems involves its interaction with cell membranes. The ester can integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, its hydrophobic nature allows it to act as a barrier, protecting the skin from moisture loss when used in cosmetic formulations.
Comparison with Similar Compounds
Isobutyl docosanoate can be compared with other esters of docosanoic acid, such as:
- Methyl docosanoate
- Ethyl docosanoate
- Butyl docosanoate
Uniqueness
This compound is unique due to its specific combination of the isobutyl group and docosanoic acid, which imparts distinct physical and chemical properties. For instance, it has a higher molecular weight and different solubility characteristics compared to its methyl and ethyl counterparts. These properties make it particularly suitable for applications requiring long-chain esters with specific hydrophobicity and stability.
Properties
CAS No. |
26719-01-7 |
|---|---|
Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
2-methylpropyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h25H,4-24H2,1-3H3 |
InChI Key |
MLOOWFAQLIBHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



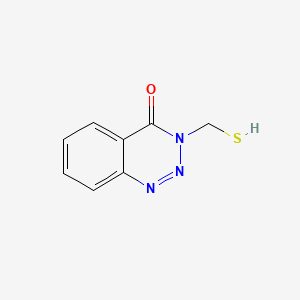
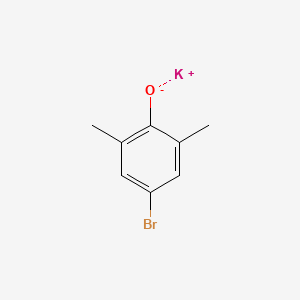

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

